2-(Dichloromethyl)benzoic acid

Lipophilicity ADME Membrane Permeability

2-(Dichloromethyl)benzoic acid (CAS 40759-77-1), also known as o-carboxy-benzalchloride, is an aromatic carboxylic acid derivative with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol. The compound features a benzoic acid core with a dichloromethyl (-CHCl2) substituent at the ortho position relative to the carboxyl group.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 40759-77-1
Cat. No. B14667877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dichloromethyl)benzoic acid
CAS40759-77-1
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(Cl)Cl)C(=O)O
InChIInChI=1S/C8H6Cl2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12)
InChIKeyIHVPBONIOHGKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dichloromethyl)benzoic acid (CAS 40759-77-1): Procurement-Grade Overview for Research and Industrial Applications


2-(Dichloromethyl)benzoic acid (CAS 40759-77-1), also known as o-carboxy-benzalchloride, is an aromatic carboxylic acid derivative with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol [1]. The compound features a benzoic acid core with a dichloromethyl (-CHCl2) substituent at the ortho position relative to the carboxyl group [1]. Its predicted physicochemical properties include a melting point of 154 °C, a boiling point of 335.1±32.0 °C, a density of 1.446±0.06 g/cm³, and a calculated LogP of 3.2 [1]. The compound contains one hydrogen bond donor (carboxyl -OH), two hydrogen bond acceptors, and two rotatable bonds [1].

Ortho-dichloromethyl benzoic acid building block
Documented pharmaceutical and agrochemical intermediate
Bifunctional scaffold enabling tandem synthetic transformations

Why 2-(Dichloromethyl)benzoic acid (CAS 40759-77-1) Cannot Be Replaced by In-Class Analogs in Critical Synthetic Pathways


2-(Dichloromethyl)benzoic acid cannot be freely interchanged with its closest structural analogs, such as 2-(chloromethyl)benzoic acid or 4-(dichloromethyl)benzoic acid, due to fundamental differences in steric, electronic, and physicochemical properties that directly impact reactivity and synthetic outcomes. The ortho-positioning of the dichloromethyl group relative to the carboxylic acid creates a unique steric environment and electronic distribution that influences both the compound's own reactivity and its behavior as a synthetic intermediate [1]. The presence of two chlorine atoms on the methyl carbon, as opposed to one in the chloromethyl analog, substantially alters the electrophilicity of the benzylic position and the compound's overall lipophilicity, as reflected in the predicted LogP difference between 2-(dichloromethyl)benzoic acid (LogP 3.2) and 2-(chloromethyl)benzoic acid (XLogP3 2.5) [1][2]. These differences translate into distinct reaction kinetics, selectivity profiles, and downstream product characteristics that cannot be replicated by substituting a mono-chlorinated or para-substituted analog.

2-(Chloromethyl)benzoic acid
Mono-chlorinated analog may exhibit lower electrophilicity and different lipophilicity, potentially altering reaction kinetics and product profiles.
4-(Dichloromethyl)benzoic acid
Para-substituted regioisomer lacks ortho steric and electronic interactions, resulting in divergent reactivity and synthetic utility.
In-class structural analogs
Changes in substitution pattern or chlorine count can shift physicochemical properties, requiring revalidation of synthetic routes.

Quantitative Evidence Guide: Differentiating 2-(Dichloromethyl)benzoic acid (CAS 40759-77-1) from Its Closest Analogs


Enhanced Lipophilicity: 2-(Dichloromethyl)benzoic acid vs. 2-(Chloromethyl)benzoic acid

2-(Dichloromethyl)benzoic acid exhibits a predicted octanol-water partition coefficient (LogP) of 3.2 [1]. In contrast, its closest structural analog, 2-(chloromethyl)benzoic acid, has a computed XLogP3 value of 2.5 [2]. The higher LogP of the dichloromethyl derivative indicates significantly enhanced lipophilicity, which directly influences membrane permeability, protein binding, and overall pharmacokinetic behavior when the compound or its derivatives are considered in pharmaceutical contexts.

Lipophilicity comparison
Reported
Δ LogP +0.7 (~5× partition)
Supports lipophilicity-driven selection in synthetic and formulation contexts
In silico prediction; experimental confirmation recommended
Lipophilicity ADME Membrane Permeability Drug Design

Regioisomeric Differentiation: Ortho-2-Substituted vs. Para-4-Substituted Dichloromethylbenzoic Acid in Synthetic and Biological Contexts

The ortho-substituted 2-(dichloromethyl)benzoic acid (CAS 40759-77-1) and its para-substituted regioisomer 4-(dichloromethyl)benzoic acid (CAS 5278-91-1) share the identical molecular formula C8H6Cl2O2 and molecular weight of 205.04 g/mol [1]. However, the difference in substitution position leads to distinct electronic distributions, steric environments, and consequently divergent reactivity and biological profiles. The ortho positioning of the dichloromethyl group in the 2-isomer creates intramolecular proximity to the carboxylic acid moiety, which can influence acid strength, hydrogen bonding patterns, and chelation potential. Conversely, the para positioning in the 4-isomer minimizes steric interactions but alters the electronic effect on the aromatic ring . While direct comparative bioactivity data for these specific isomers are absent, it is well-established that benzoic acid regioisomers exhibit different biological activities , and the ortho-substituted 2-(dichloromethyl)benzoic acid is specifically documented as an intermediate in pharmaceutical synthesis .

Ortho vs para substitution
Class-level
Ortho: pharmaceutical intermediate; Para: analytical method focus
Ortho-substitution pattern may be preferred for pharmaceutical intermediate synthesis
Direct comparative bioactivity data not available
Regioisomerism Structure-Activity Relationship Synthetic Intermediate Pharmaceutical Chemistry

Synthetic Utility: 2-(Dichloromethyl)benzoic acid as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

2-(Dichloromethyl)benzoic acid is explicitly identified as a synthetic intermediate in the preparation of various pharmaceutical compounds and agrochemicals including herbicides and pesticides . The compound's synthetic versatility stems from the dichloromethyl group, which can undergo further transformation such as oxidation to form 2-carboxybenzoic acid derivatives or serve as an electrophilic handle for nucleophilic substitution reactions . The ortho-dichloromethyl group adjacent to the carboxylic acid provides a unique bifunctional scaffold that enables tandem or sequential reactions not readily accessible with mono-chlorinated or para-substituted analogs. While specific yield data for this exact compound are not available in accessible primary literature, its documented role as an intermediate in pharmaceutical synthesis distinguishes it from analogs that lack such documented applications.

Synthetic utility
Data to verify
Documented pharmaceutical and agrochemical intermediate
Procurement supported by documented synthetic applications
Limited primary literature; vendor-derived application data
Synthetic Intermediate Pharmaceutical Chemistry Agrochemical Development Organic Synthesis

Structural Comparison: Ortho-Dichloromethyl vs. Ortho-Chloromethyl Benzoic Acid in Reactivity and Physical Properties

2-(Dichloromethyl)benzoic acid (MW 205.04 g/mol, C8H6Cl2O2) [1] differs from 2-(chloromethyl)benzoic acid (MW 170.59 g/mol, C8H7ClO2) [2] by the substitution of a second chlorine atom on the benzylic carbon. This additional chlorine increases the molecular weight by 34.45 g/mol and alters the electronic environment at the reactive center. The dichloromethyl group (-CHCl2) is more electrophilic than the chloromethyl group (-CH2Cl) due to the electron-withdrawing inductive effect of the second chlorine, making it more susceptible to nucleophilic attack and enabling different reaction pathways including oxidation to carboxyl derivatives . The presence of two chlorine atoms also increases the steric bulk at the ortho position, which can influence regioselectivity in subsequent aromatic substitution reactions.

Structural differentiation
Class-level
Δ MW +34.45 g/mol; -CHCl₂ vs -CH₂Cl
Increased electrophilicity may enable distinct nucleophilic substitution pathways
Reactivity inferred from functional group analysis
Structural Analysis Reactivity Electrophilicity Nucleophilic Substitution

Optimal Research and Industrial Application Scenarios for 2-(Dichloromethyl)benzoic acid (CAS 40759-77-1)


Pharmaceutical Intermediate for Drug Candidate Synthesis

2-(Dichloromethyl)benzoic acid is documented as an intermediate in the synthesis of pharmaceutical compounds . The compound's ortho-dichloromethyl group provides a reactive handle for subsequent transformations, while the carboxylic acid moiety offers additional functionalization options. The enhanced lipophilicity (LogP 3.2) compared to its chloromethyl analog [1] may be advantageous when designing drug candidates requiring specific membrane permeability or protein-binding characteristics. Researchers developing novel pharmaceutical entities, particularly those exploring benzoic acid-derived scaffolds, should consider this compound as a building block when the dichloromethyl functionality is required in the ortho position relative to the carboxyl group.

Agrochemical Development and Herbicide Synthesis

The compound is explicitly cited for use in the development of herbicides and pesticides due to its reactivity . The electrophilic nature of the dichloromethyl group makes it a suitable precursor for introducing bioactive moieties into agrochemical frameworks. The ortho positioning of the dichloromethyl group adjacent to the carboxylic acid creates a unique substitution pattern that may confer desirable properties such as improved soil mobility, enhanced target binding, or altered metabolic stability in plant systems. Agrochemists developing new herbicidal or pesticidal agents should evaluate this intermediate when ortho-substituted benzoic acid scaffolds with enhanced lipophilicity are required.

Synthetic Methodology Development and Derivatization Studies

The dichloromethyl group in 2-(dichloromethyl)benzoic acid can undergo oxidation to form 2-carboxybenzoic acid derivatives , providing a pathway to ortho-dicarboxylic acid systems. Additionally, the electrophilic benzylic carbon can participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The ortho relationship between the dichloromethyl and carboxylic acid groups creates opportunities for intramolecular reactions and cyclization pathways not accessible with para-substituted isomers. Synthetic organic chemists developing new methodologies or exploring the reactivity of gem-dichloro benzylic systems should procure this specific ortho-isomer to leverage these unique proximity effects.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For medicinal chemistry programs exploring benzoic acid-based pharmacophores, 2-(dichloromethyl)benzoic acid serves as a specific probe to evaluate the effect of ortho-dichloromethyl substitution. The compound's LogP of 3.2 represents a 0.7 unit increase over the chloromethyl analog [1], corresponding to approximately a 5-fold increase in lipid solubility. This quantitative difference allows medicinal chemists to systematically assess the impact of increased lipophilicity and altered electrophilicity on target binding, cellular permeability, and metabolic stability. When conducting SAR studies where ortho-substituted benzoic acids are being evaluated, this compound should be included as a comparator to establish the specific contribution of the dichloromethyl group to biological activity profiles.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Ortho-dichloromethyl benzoic acid scaffold with reactive handle
Reactivity and functional group compatibility
Agrochemical intermediate synthesis
Electrophilic benzylic carbon for bioactive moiety introduction
Target binding and metabolic stability assessment
Synthetic methodology development
Ortho-proximity effects for intramolecular reactions
Cyclization and derivatization pathway exploration
Structure-activity relationship (SAR) studies
Ortho-dichloromethyl substitution lipophilicity effect
Target binding and cellular permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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